![molecular formula C22H22N2O3 B4112081 N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4112081.png)
N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide
Overview
Description
N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide, also known as CYM5442, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoindolinecarboxamides and is known to have a wide range of biochemical and physiological effects.
Mechanism of Action
N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide is known to bind to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, protein folding, and stress response. The binding of N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide to the sigma-1 receptor has been shown to modulate the activity of various ion channels and receptors, leading to its diverse range of effects.
Biochemical and Physiological Effects:
N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of various ion channels and receptors, leading to changes in cellular signaling pathways. It can also inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. In addition, N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide can protect against neurodegenerative diseases such as Parkinson's and Alzheimer's.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of modulating this receptor in various cellular processes. However, one of the limitations of using N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide is its relatively low potency compared to other sigma-1 receptor ligands. This can make it difficult to achieve the desired effects at lower concentrations.
Future Directions
There are several future directions for the study of N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide. One area of research is the development of more potent sigma-1 receptor ligands that can achieve the desired effects at lower concentrations. Another area of research is the study of the effects of N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide on other cellular processes beyond the sigma-1 receptor. This can provide insights into the potential therapeutic applications of this compound in various fields of research. Finally, the study of the pharmacokinetics and pharmacodynamics of N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide can provide valuable information for the development of potential therapeutic applications.
Scientific Research Applications
N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In vitro studies have demonstrated that N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide can inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. In vivo studies have shown that N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide can protect against neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
N-benzyl-2-cyclohexyl-1,3-dioxoisoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-20(23-14-15-7-3-1-4-8-15)16-11-12-18-19(13-16)22(27)24(21(18)26)17-9-5-2-6-10-17/h1,3-4,7-8,11-13,17H,2,5-6,9-10,14H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHWJLNYHSCSGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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